

1-Bromo-3-(bromomethyl)-2-fluorobenzene

molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Cat. No.: B117381

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Technical Guide: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, a key intermediate in organic synthesis. This document outlines its physicochemical properties, potential synthetic routes, and analytical methodologies.

Core Physicochemical Properties

Quantitative data for **1-Bromo-3-(bromomethyl)-2-fluorobenzene** is summarized below. This compound is a halogenated aromatic hydrocarbon, notable for its reactive benzylic bromide functional group.

| Property | Value | Citations |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₅ Br ₂ F | [1] [2] [3] [4] |
| Molecular Weight | 267.93 g/mol | [1] [2] [3] [4] |
| CAS Number | 149947-16-0 | [1] [2] [4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CBr | [2] [4] |
| InChIKey | MGVHFTWDCYIBDO-UHFFFAOYSA-N | [2] [4] |
| Solubility | Very low in water (0.056 g/L at 25 °C) | [2] |
| Synonyms | 3-Bromo-2-fluorobenzyl bromide | [2] [4] |

Synthesis and Experimental Protocols

While specific experimental protocols for **1-Bromo-3-(bromomethyl)-2-fluorobenzene** are not readily available, methodologies for the structurally analogous 1-Bromo-3-(bromomethyl)-2-chlorobenzene can be adapted. A plausible synthetic approach involves the radical bromination of a suitable precursor.

Hypothetical Synthesis via Radical Bromination

This protocol is adapted from the synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene and outlines a potential route to the title compound.[\[5\]](#)

Reaction Scheme:

Procedure:

- To a solution of 1-bromo-2-fluoro-3-methylbenzene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents).[\[5\]](#)
- Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).[\[5\]](#)

- Reflux the reaction mixture under an inert atmosphere for 4-6 hours.[5]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
- Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[5]
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]
- Remove the solvent under reduced pressure to yield the crude product.[5]
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **1-Bromo-3-(bromomethyl)-2-fluorobenzene**.[5]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol, adapted from the analysis of the chloro-analog, can be used for structural confirmation.[5]

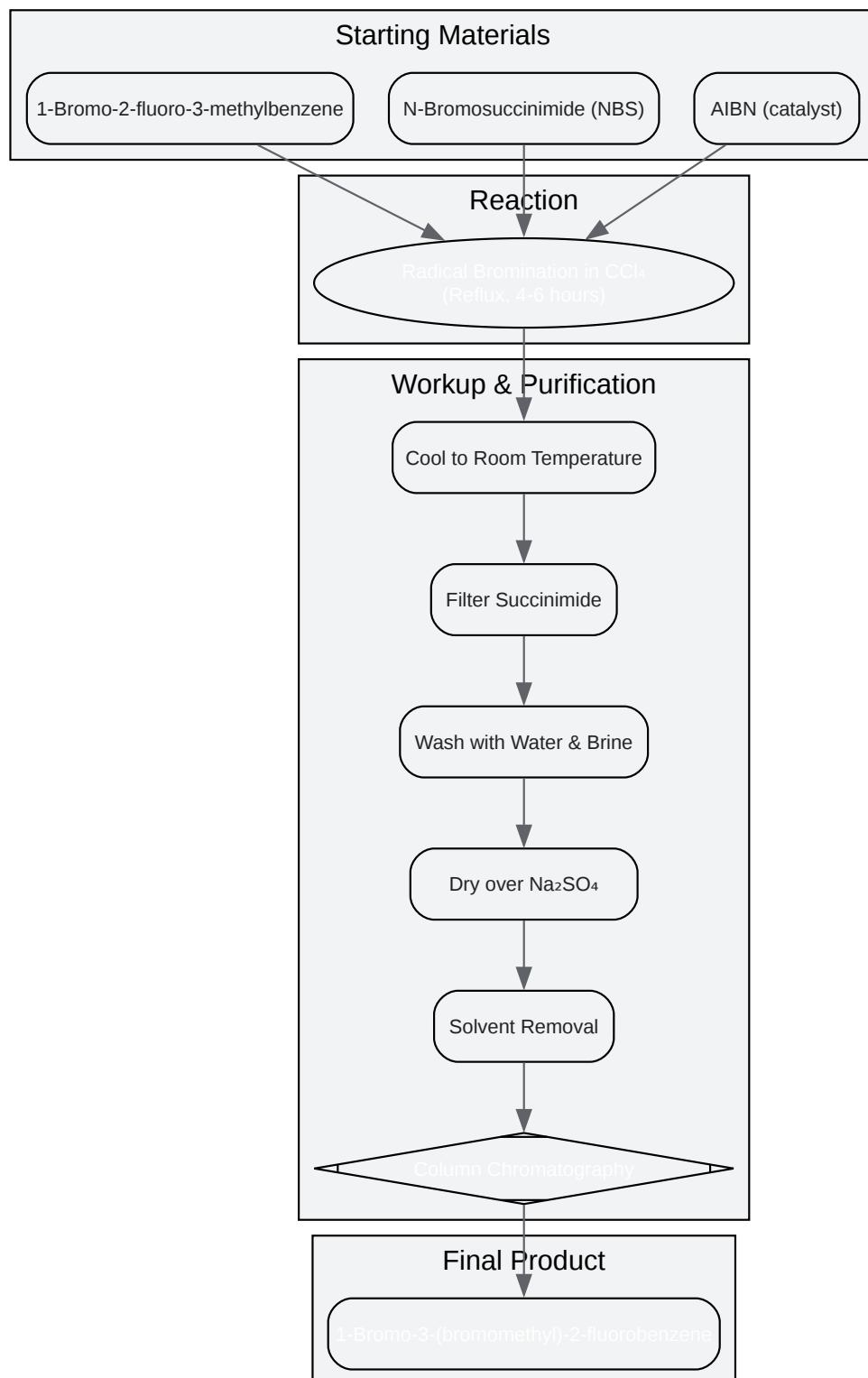
- Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3).[5]
- Transfer the solution to a 5 mm NMR tube.[5]
- Acquire ^1H and ^{13}C NMR spectra. The characteristic benzylic protons ($-\text{CH}_2\text{Br}$) are expected to appear as a singlet in the ^1H NMR spectrum.

Safety and Handling

1-Bromo-3-(bromomethyl)-2-fluorobenzene is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound may be sensitive to moisture and light, and should be stored accordingly under an inert atmosphere.[6]

Diagrams

Synthesis Workflow for 1-Bromo-3-(bromomethyl)-2-fluorobenzene



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